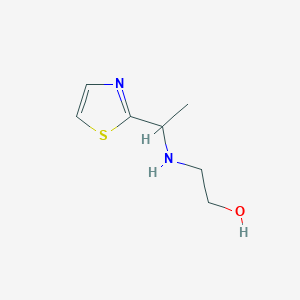
Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate , also known by its IUPAC name tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate , is a chemical compound with the molecular formula C₁₁H₂₅N₃O₂ . It falls within the class of piperidine derivatives and contains a tert-butyl group, an aminoethyl group, and a carboxylate moiety. The compound is synthesized for various applications, including pharmaceutical research and organic synthesis .
Synthesis Analysis
The synthesis of This compound involves the reaction of 4-(2-aminoethyl)piperidine with tert-butyl chloroformate . The aminoethyl group reacts with the chloroformate, resulting in the formation of the tert-butyl ester. The overall process ensures the protection of the amino group while introducing the tert-butyl moiety. The reaction typically occurs under anhydrous conditions and requires careful handling of reagents .
Molecular Structure Analysis
The compound’s molecular structure consists of a piperidine ring with an ethyl group at position 4 and a tert-butyl ester at position 1. The aminoethyl group is attached to the nitrogen atom of the piperidine ring. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The molecular weight of This compound is approximately 229.32 g/mol .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including amidation, hydrolysis, and nucleophilic substitution. Its tert-butyl ester group can be selectively cleaved under specific conditions, allowing access to the free carboxylic acid or other derivatives. Researchers often utilize this compound as a building block in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
Wirkmechanismus
The specific mechanism of action for Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate depends on its intended application. In pharmaceutical research, it may serve as a precursor for drug candidates targeting specific receptors or enzymes. Further studies are needed to elucidate its precise biological interactions and therapeutic potential .
Safety and Hazards
Zukünftige Richtungen
Future research could explore the compound’s pharmacological properties, potential therapeutic applications, and optimization of synthetic routes. Investigating its interactions with biological targets and assessing its safety profile will contribute to its broader utilization in drug discovery and chemical synthesis .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-5-14(6-9-15)7-10-16(11-8-14)12(17)18-13(2,3)4/h5-11,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQWBIYMBLPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165569 | |
| Record name | 1,1-Dimethylethyl 4-(2-aminoethyl)-4-ethyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211524-35-4 | |
| Record name | 1,1-Dimethylethyl 4-(2-aminoethyl)-4-ethyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211524-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(2-aminoethyl)-4-ethyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B3222061.png)
![3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol](/img/structure/B3222063.png)

![{Thieno[2,3-c]pyridin-2-yl}methanol](/img/structure/B3222080.png)






![2-Trifluoromethyl-imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B3222129.png)



